molecular formula C10H12O3 B8061442 (S)-2-(1-Phenylethoxy)acetic acid

(S)-2-(1-Phenylethoxy)acetic acid

Cat. No.: B8061442
M. Wt: 180.20 g/mol
InChI Key: MESVXMAXLWWIFF-QMMMGPOBSA-N
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Description

(S)-2-(1-Phenylethoxy)acetic acid is an organic compound characterized by the presence of a phenyl group attached to an ethoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Phenylethoxy)acetic acid typically involves the reaction of (S)-1-phenylethanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of (S)-1-phenylethanol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1-Phenylethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carboxylic acid group results in the formation of alcohols.

Scientific Research Applications

(S)-2-(1-Phenylethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(1-Phenylethoxy)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the ethoxy group.

    2-Phenoxyacetic acid: Contains a phenoxy group instead of a phenylethoxy group.

    2-(1-Phenylethyl)acetic acid: Similar but with a different substitution pattern on the acetic acid moiety.

Uniqueness: (S)-2-(1-Phenylethoxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(1S)-1-phenylethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESVXMAXLWWIFF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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